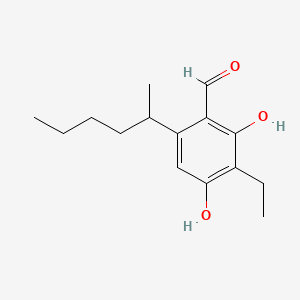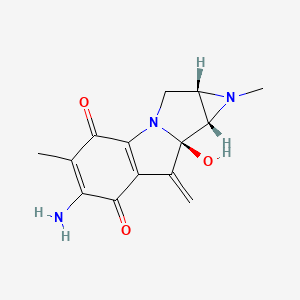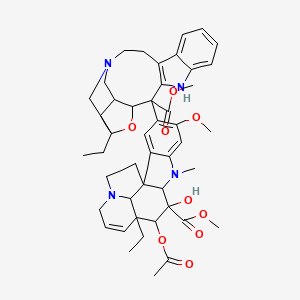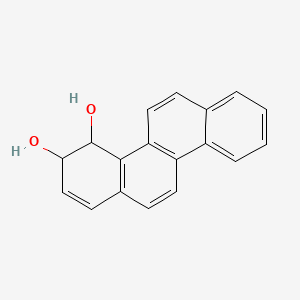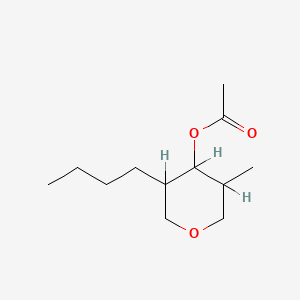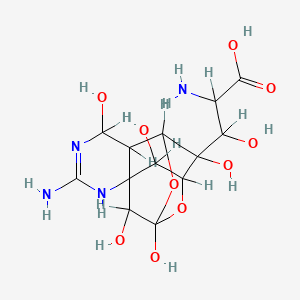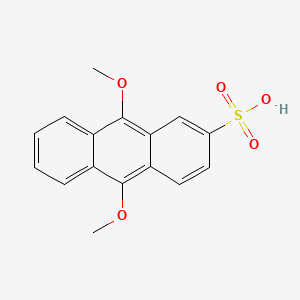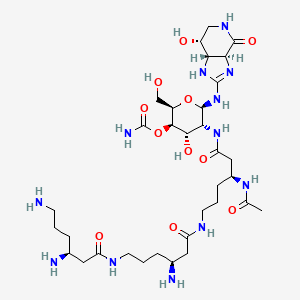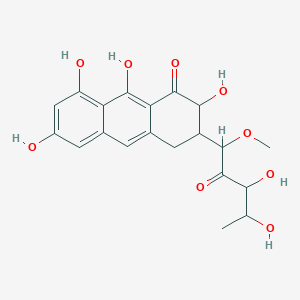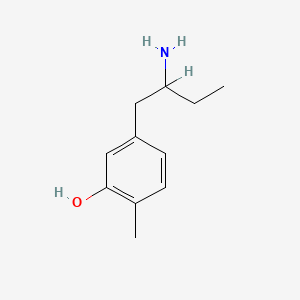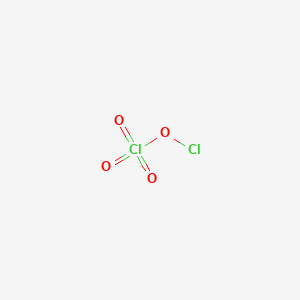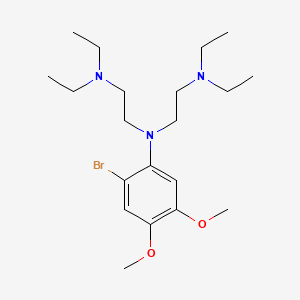
N-(2-BROMO-4,5-DIMETHOXYPHENYL)-N-(2-DIETHYLAMINOETHYL)-N',N'-DIETHYLETHANE-1,2-DIAMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-BROMO-4,5-DIMETHOXYPHENYL)-N-(2-DIETHYLAMINOETHYL)-N',N'-DIETHYLETHANE-1,2-DIAMINE is a complex organic compound that features a brominated aromatic ring and a diethylenetriamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BROMO-4,5-DIMETHOXYPHENYL)-N-(2-DIETHYLAMINOETHYL)-N',N'-DIETHYLETHANE-1,2-DIAMINE typically involves multiple steps:
Bromination: The starting material, 4,5-dimethoxybenzene, is brominated using bromine in acetic acid to yield 2-bromo-4,5-dimethoxybenzene.
Formation of Intermediate: The brominated compound is then reacted with diethylenetriamine under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-BROMO-4,5-DIMETHOXYPHENYL)-N-(2-DIETHYLAMINOETHYL)-N',N'-DIETHYLETHANE-1,2-DIAMINE undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and other functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
N-(2-BROMO-4,5-DIMETHOXYPHENYL)-N-(2-DIETHYLAMINOETHYL)-N',N'-DIETHYLETHANE-1,2-DIAMINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use in drug development, particularly as a ligand for targeting specific receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological Studies: It is used in various biological assays to study its effects on cellular processes.
Mécanisme D'action
The mechanism of action of N-(2-BROMO-4,5-DIMETHOXYPHENYL)-N-(2-DIETHYLAMINOETHYL)-N',N'-DIETHYLETHANE-1,2-DIAMINE involves its interaction with specific molecular targets. The brominated aromatic ring and the diethylenetriamine backbone allow it to bind to certain receptors or enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N-(2-BROMO-4,5-DIMETHOXYPHENYL)-N-(2-DIETHYLAMINOETHYL)-N',N'-DIETHYLETHANE-1,2-DIAMINE is unique due to its combination of a brominated aromatic ring and a diethylenetriamine backbone. This structure provides distinct chemical and biological properties compared to other similar compounds, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
6042-36-0 |
|---|---|
Formule moléculaire |
C20H36BrN3O2 |
Poids moléculaire |
430.4 g/mol |
Nom IUPAC |
N'-(2-bromo-4,5-dimethoxyphenyl)-N'-[2-(diethylamino)ethyl]-N,N-diethylethane-1,2-diamine |
InChI |
InChI=1S/C20H36BrN3O2/c1-7-22(8-2)11-13-24(14-12-23(9-3)10-4)18-16-20(26-6)19(25-5)15-17(18)21/h15-16H,7-14H2,1-6H3 |
Clé InChI |
HKEQSBHKLCETQW-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN(CCN(CC)CC)C1=CC(=C(C=C1Br)OC)OC |
SMILES canonique |
CCN(CC)CCN(CCN(CC)CC)C1=CC(=C(C=C1Br)OC)OC |
| 6042-36-0 | |
Synonymes |
1,2-dimethoxy-4-bis(diethylaminoethyl)amino-5-bromobenzene 4-(2-bromo-4,5-dimethoxyphenyl)-1,1,7,7-tetraethyldiethylenetriamine RC 12 RC-12 RC-12 naphthalenedisulfonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B1214527.png)
